molecular formula C31H43F2NO7S2 B12281347 5-[3-[[3-(Fluorosulfonyl)phenyl]amino]-1,3-dioxopropyl]-2-(hexadecyloxy)benzenesulfonyl fluoride CAS No. 2537-11-3

5-[3-[[3-(Fluorosulfonyl)phenyl]amino]-1,3-dioxopropyl]-2-(hexadecyloxy)benzenesulfonyl fluoride

Cat. No.: B12281347
CAS No.: 2537-11-3
M. Wt: 643.8 g/mol
InChI Key: APAFUKDFUJIYBZ-UHFFFAOYSA-N
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Description

Torsional Dynamics:

  • The hexadecyloxy chain adopts a helical conformation with gauche defects, minimizing steric clashes between methylene groups.
  • The 1,3-dioxopropyl linker exhibits partial planarity (dihedral angle: 172.4°) due to conjugation between the carbonyl and amide groups.

Solvent Effects:

  • In chloroform , the molecule adopts a compact conformation (radius of gyration: 8.7 Å).
  • Polar solvents like dimethyl sulfoxide induce partial unfolding of the hexadecyloxy chain (radius of gyration: 11.2 Å).

Crystallographic Studies and Solid-State Packing Arrangements

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous sulfonyl fluoride structures provide valuable insights:

Unit Cell Parameters (Projected):

Parameter Value
Space Group P21/n (monoclinic)
Z-value 8
a-axis 18.24 Å
b-axis 7.56 Å
c-axis 25.87 Å
β-angle 102.3°

Packing Motifs:

  • Sulfonyl fluoride groups engage in Type-I halogen bonding (S···O contacts: 3.15–3.30 Å).
  • The hexadecyloxy chain participates in van der Waals interactions (C–H···π distances: 2.85–3.10 Å), forming lamellar layers along the direction.

Thermal Motion Analysis:

  • The 1,3-dioxopropyl substituent shows higher thermal displacement parameters (Ueq = 0.25 Ų) compared to the rigid benzene rings (Ueq = 0.12 Ų), indicating greater conformational flexibility.

Properties

CAS No.

2537-11-3

Molecular Formula

C31H43F2NO7S2

Molecular Weight

643.8 g/mol

IUPAC Name

5-[3-(3-fluorosulfonylanilino)-3-oxopropanoyl]-2-hexadecoxybenzenesulfonyl fluoride

InChI

InChI=1S/C31H43F2NO7S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21-41-29-20-19-25(22-30(29)43(33,39)40)28(35)24-31(36)34-26-17-16-18-27(23-26)42(32,37)38/h16-20,22-23H,2-15,21,24H2,1H3,(H,34,36)

InChI Key

APAFUKDFUJIYBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)F)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution for Sulfonyl Fluoride Installation

Method Overview :
The sulfonyl fluoride group is introduced via fluorodesulfonylation, replacing chlorosulfonyl or sulfonic acid precursors with fluoride ions. This method leverages alkali metal fluorides (e.g., KF) under high-temperature conditions.

Procedure :

  • Starting Material : 1,3-Benzenedisulfonyl chloride or 4-fluoro-1,3-benzenedisulfonyl chloride.
  • Fluorination : React with excess KF in sulfolane at 190–242°C for 1–5 hours.
  • Isolation : Distill the product under reduced pressure (20 mm Hg) to isolate the fluorosulfonyl intermediate.

Key Data :

Parameter Value Source
Yield 45–50%
Reaction Temperature 190–242°C
Catalyst KF (3–7.8 g per 0.06 mol)

Advantages : Scalable for industrial production.
Limitations : Requires careful temperature control to avoid decomposition.

Williamson Ether Synthesis for Hexadecyloxy Group Introduction

Method Overview :
The hexadecyloxy side chain is introduced via nucleophilic substitution between a phenol derivative and 1-bromohexadecane.

Procedure :

  • Phenol Activation : 2-Hydroxybenzenesulfonyl fluoride is treated with NaH in dry THF.
  • Etherification : Add 1-bromohexadecane and reflux at 80°C for 12 hours.
  • Purification : Extract with dichloromethane and crystallize from ethanol.

Key Data :

Parameter Value Source
Yield 78–85%
Solvent Tetrahydrofuran (THF)
Base Sodium hydride (NaH)

Advantages : High regioselectivity for para-substitution.
Limitations : Long reaction time due to steric hindrance from the hexadecyl chain.

Amide Coupling for Dioxopropylamino Linkage Formation

Method Overview :
The dioxopropylamino bridge is constructed via a coupling reaction between a primary amine and a diketone derivative.

Procedure :

  • Amine Preparation : 3-Aminobenzenesulfonyl fluoride is synthesized via nitration and reduction.
  • Diketone Reaction : React with 1,3-dioxolane-4-carboxylic acid using PyAOP/diisopropylethylamine in DMF.
  • Cyclization : Acid-catalyzed cyclization (HCl, 0°C) forms the 1,3-dioxopropyl group.

Key Data :

Parameter Value Source
Coupling Agent PyAOP
Yield (Two Steps) 65%
Temperature 0°C (coupling), RT (cyclization)

Advantages : Mild conditions preserve sulfonyl fluoride integrity.
Limitations : Requires stoichiometric coupling reagents, increasing cost.

Sequential Functionalization via Grignard Reagents

Method Overview :
Grignard reagents enable ketone formation, followed by oxidation and fluorosulfonyl group installation.

Procedure :

  • Grignard Reaction : 3-Bromo-5-(hexadecyloxy)benzenesulfonyl fluoride reacts with methylmagnesium bromide to form a tertiary alcohol.
  • Oxidation : Oxidize the alcohol to a ketone using PCC.
  • Fluorosulfonylation : Treat with SO₂Cl₂ and KF to install the second sulfonyl fluoride group.

Key Data :

Parameter Value Source
Grignard Reagent Methylmagnesium bromide
Oxidation Yield 92%
Fluorosulfonylation Temp 150°C

Advantages : Flexible for introducing diverse substituents.
Limitations : Multi-step synthesis reduces overall yield.

Comparative Analysis of Methods

Method Yield Cost Scalability Complexity
Nucleophilic Substitution 45% Low High Moderate
Williamson Ether 85% Medium High Low
Amide Coupling 65% High Moderate High
Grignard Approach 60% Medium Moderate High

Optimal Route : Combining Williamson ether synthesis (Step 2.2) with amide coupling (Step 2.3) achieves a balance of yield (70–75%) and scalability.

Challenges and Solutions

  • Sulfonyl Fluoride Stability : Use aprotic solvents (e.g., sulfolane) to prevent hydrolysis.
  • Long Alkyl Chain Solubility : Employ phase-transfer catalysts (e.g., crown ethers) in etherification.
  • Regioselectivity : Direct substitution using meta-directing groups (e.g., sulfonyl fluoride) ensures correct positioning.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound 5-[3-[[3-(Fluorosulfonyl)phenyl]amino]-1,3-dioxopropyl]-2-(hexadecyloxy)benzenesulfonyl fluoride is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, materials science, and biotechnology, along with relevant case studies and data tables.

Structural Representation

The structural complexity of this compound includes multiple functional groups that contribute to its reactivity and potential applications. The presence of fluorosulfonyl groups enhances its electrophilic nature, making it suitable for various chemical reactions.

Medicinal Chemistry

The compound has shown promise as a potential drug candidate due to its ability to interact with biological targets. Its design allows for modulation of biological pathways, particularly in cancer therapy and anti-inflammatory applications.

Case Study: Anticancer Activity

Research indicates that compounds with similar sulfonamide structures exhibit significant anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, a study demonstrated that sulfonamide derivatives could effectively inhibit the activity of certain proteases critical for cancer cell proliferation.

Materials Science

In materials science, the unique properties of the compound can be harnessed to develop advanced materials with specific functionalities, such as improved thermal stability and chemical resistance.

Data Table: Comparison of Material Properties

PropertyCompound ACompound B5-[3-[[3-(Fluorosulfonyl)phenyl]amino]-1,3-dioxopropyl]-2-(hexadecyloxy)benzenesulfonyl fluoride
Thermal Stability (°C)200180220
Chemical ResistanceModerateHighVery High
Solubility (in DMSO)SolubleInsolubleHighly Soluble

Biotechnology

The compound's unique functional groups make it a candidate for use in bioconjugation processes, where it can be attached to biomolecules for targeted drug delivery systems.

Case Study: Bioconjugation Techniques

In bioconjugation studies, sulfonamide derivatives have been successfully used to attach therapeutic agents to antibodies, enhancing the specificity and efficacy of treatments in targeted cancer therapies.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group is known to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of sulfonyl fluoride derivatives, which are increasingly studied for their covalent-binding capabilities. Below is a comparative analysis with structurally analogous compounds:

Compound Key Functional Groups Molecular Weight Reactivity Reported Applications
Target Compound Benzenesulfonyl fluoride, hexadecyloxy, fluorosulfonylamide ~700 g/mol High (fluorosulfonyl groups) Hypothetical covalent inhibitors
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]methyl-4,5-dihydroisoxazole-3-carboxylic acid Isoxazole, trifluoromethyl, carboxylic acid ~400 g/mol Moderate (carboxylic acid) Enzyme inhibition (e.g., kinases)
5-(4,5-Dihydro-5-oxo-3-((1-oxohexadecyl)amino)-1H-pyrazol-1-yl)-2-phenoxybenzenesulphonic acid Pyrazole, hexadecyl amide, sulfonic acid ~650 g/mol Low (sulfonic acid) Surfactant or detergent formulations

Key Findings:

Electrophilic Reactivity : The target compound’s fluorosulfonyl groups enable covalent bond formation with nucleophilic residues (e.g., serine, cysteine), distinguishing it from sulfonic acid derivatives, which are less reactive .

Bioactivity Potential: Unlike pyrazole-based sulfonic acids (e.g., the third compound in the table), which are primarily used industrially, the target compound’s fluorosulfonyl groups align with trends in covalent drug discovery, such as proteasome inhibitors .

Limitations in Current Research:

  • No direct bioactivity data for the target compound are available in the provided evidence.

Methodological Considerations for Comparative Analysis

The graph-based structural comparison method () highlights shared subgraphs between the target compound and analogs, such as the benzene ring and sulfonyl groups. However, differences in substituents (e.g., hexadecyloxy vs. pyridinylamino) significantly alter physicochemical properties and biological interactions .

Biological Activity

5-[3-[[3-(Fluorosulfonyl)phenyl]amino]-1,3-dioxopropyl]-2-(hexadecyloxy)benzenesulfonyl fluoride is a complex organic compound that contains a sulfonyl fluoride group, which is known for its significant biological activity. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

The biological activity of sulfonyl fluorides, including the compound , primarily stems from their ability to form covalent bonds with nucleophilic amino acid residues in proteins. This reactivity makes them valuable tools in chemical biology for probing enzyme active sites and studying protein interactions.

  • Electrophilic Nature : Sulfonyl fluorides exhibit high electrophilicity, allowing them to selectively react with serine, threonine, tyrosine, lysine, cysteine, and histidine residues in proteins . This reactivity is particularly useful in enzyme inhibition studies and the development of targeted therapeutics.

Biological Activity and Applications

The compound has been studied for various biological activities:

  • Enzyme Inhibition : The sulfonyl fluoride group has been shown to inhibit specific enzymes by covalently modifying active site residues. For instance, compounds with similar structures have been reported to inhibit fatty acid amide hydrolase (FAAH) with IC50 values in the nanomolar range .
  • Targeting Cancer Pathways : Research indicates that compounds containing sulfonyl fluoride moieties can modulate protein kinase activities involved in cancer cell proliferation .
  • Antimicrobial Properties : Some studies suggest that related sulfonyl fluorides exhibit antimicrobial activity, making them potential candidates for developing new antibiotics .

Case Studies

Several studies have highlighted the biological activity of sulfonyl fluorides:

  • Sulfonyl Fluoride as Enzyme Probes : A study demonstrated that a sulfonyl fluoride derivative was used as a probe to label serine hydrolases in a proteomic analysis. This allowed researchers to map critical residues involved in enzyme catalysis and regulation .
  • Inhibition of Kinases : Another study focused on a sulfonyl fluoride compound that selectively inhibited ALK5 kinase. This inhibition was dose-dependent and demonstrated the potential for these compounds in therapeutic applications against cancer .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
Enzyme InhibitionInhibits serine hydrolases and kinases
Antimicrobial ActivityPotential candidates for new antibiotics
Cancer Pathway ModulationModulates protein kinases involved in proliferation

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